molecular formula C17H26ClN3O B214809 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

Katalognummer B214809
Molekulargewicht: 323.9 g/mol
InChI-Schlüssel: KSMLUAGQYZZZAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as CEP-1347, is a small-molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays an important role in regulating cellular processes such as proliferation, differentiation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.

Wirkmechanismus

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide exerts its therapeutic effects by inhibiting the JNK signaling pathway. JNK is activated by a variety of stress stimuli, including oxidative stress, inflammation, and protein misfolding, and plays a key role in regulating cellular responses to stress. Inhibition of JNK by N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce neuronal apoptosis, inflammation, and oxidative stress, all of which are thought to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include the reduction of oxidative stress and inflammation, the protection of dopaminergic neurons from degeneration, the reduction of amyloid-beta deposition, and the improvement of cognitive and motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide for lab experiments is its specificity for the JNK signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. One area of research is the development of more potent and selective JNK inhibitors, which may have greater therapeutic potential than N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. Another area of research is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the potential use of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, should be explored.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-chloro-4-fluorobenzaldehyde to form the intermediate N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in animal models of Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce amyloid-beta deposition and improve cognitive function. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has also been shown to have potential therapeutic applications in stroke, where it has been shown to reduce ischemic brain injury and improve neurological function.

Eigenschaften

Produktname

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

Molekularformel

C17H26ClN3O

Molekulargewicht

323.9 g/mol

IUPAC-Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H26ClN3O/c1-4-20-7-9-21(10-8-20)16-6-5-14(12-15(16)18)19-17(22)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,22)

InChI-Schlüssel

KSMLUAGQYZZZAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

Kanonische SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.